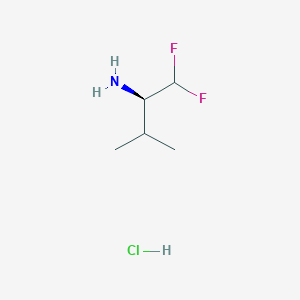

![molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1](/img/structure/B2899885.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide: is a synthetic compound known for its unique molecular structure combining benzotriazinyl and xanthene moieties. This combination imparts distinctive chemical and biological properties, making it an interesting subject for scientific research.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic function.

Mode of Action

The compound interacts with AChE, inhibiting its activity . Docking studies have shown that the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This can lead to enhanced cholinergic function, which may be beneficial in conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

Formation of the Benzotriazinyl Intermediate: : This step involves the condensation of an o-nitrobenzoic acid derivative with hydrazine to form a benzotriazine core.

Linkage Formation: : The benzotriazinyl intermediate is reacted with an ethylamine derivative to introduce the ethyl linker.

Xanthene Attachment: : Finally, the xanthene moiety is coupled to the intermediate through an amide bond formation using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods: Industrial production would involve optimization of these steps for scalability, yield, and purity. Conditions such as solvent choice, temperature control, and purification techniques (e.g., recrystallization, chromatography) are critical to ensure high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidative transformations, particularly at the xanthene moiety, which can be catalyzed by reagents like potassium permanganate or chromium trioxide.

Reduction: : The nitro group in the precursor stages can be reduced to an amine using hydrogenation or metal hydride reagents.

Substitution: : Electrophilic substitution reactions can occur, particularly involving the aromatic rings of both the benzotriazinyl and xanthene moieties.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or neutral media.

Reduction: : Palladium on carbon with hydrogen gas, or sodium borohydride.

Substitution: : Electrophilic chlorination or bromination with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The specific products depend on the reaction conditions, but typically include oxidized, reduced, or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide has diverse applications:

Chemistry: : Used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for exploration in new chemical pathways and reactions.

Biology: : It can act as a fluorophore in imaging studies due to the xanthene moiety, which is known for its fluorescence properties.

Medicine: : Potential use in the development of diagnostic tools or therapeutic agents, particularly in targeting diseases at the molecular level.

Industry: : Used in the manufacturing of dyes and pigments, taking advantage of its stable and vivid coloration.

Comparison with Similar Compounds

When compared to other compounds with similar structures:

Xanthene Derivatives: : Other xanthene-based compounds like fluorescein and rhodamine are widely used for similar purposes but may differ in their specific fluorescent properties and applications.

Benzotriazine Derivatives: : Compounds like benzotriazine-based drugs, such as rabeprazole, share some structural similarities but are used primarily for different medicinal purposes (e.g., as proton pump inhibitors).

Similar Compounds

Fluorescein

Rhodamine

Benzotriazine

Anthracene derivatives

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its hybrid structure, combining the fluorescence capabilities of xanthene with the chemical versatility of benzotriazine. This makes it a unique and valuable tool across multiple fields of scientific research.

Properties

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQVILWYCHNMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

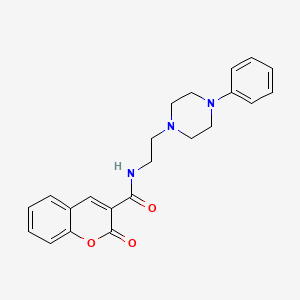

![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)

![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)

![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2899816.png)

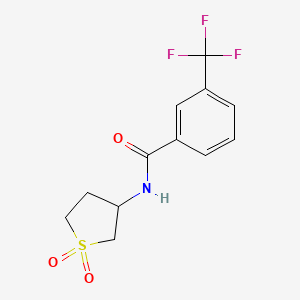

![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)

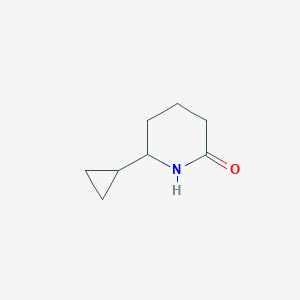

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)